molecular formula C18H19NO4 B13959259 Benzoic acid, 5-(((2,3-dimethylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester CAS No. 38539-79-6

Benzoic acid, 5-(((2,3-dimethylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester

Cat. No.: B13959259
CAS No.: 38539-79-6
M. Wt: 313.3 g/mol
InChI Key: MUTHJQAWFWDDDK-UHFFFAOYSA-N
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Description

Benzoic acid, 5-(((2,3-dimethylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, featuring an ethyl ester group and a 2,3-dimethylphenylamino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-(((2,3-dimethylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and purity. The use of environmentally benign solvents and catalysts is also a focus to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-(((2,3-dimethylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Benzoic acid, 5-(((2,3-dimethylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 5-(((2,3-dimethylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, methyl ester: A similar compound with a methyl ester group instead of an ethyl ester group.

    Mefenamic acid: Another derivative of benzoic acid with similar structural features.

Uniqueness

Benzoic acid, 5-(((2,3-dimethylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group and 2-hydroxy substitution make it different from other benzoic acid derivatives, potentially leading to unique reactivity and applications.

Properties

CAS No.

38539-79-6

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

ethyl 5-[(2,3-dimethylphenyl)carbamoyl]-2-hydroxybenzoate

InChI

InChI=1S/C18H19NO4/c1-4-23-18(22)14-10-13(8-9-16(14)20)17(21)19-15-7-5-6-11(2)12(15)3/h5-10,20H,4H2,1-3H3,(H,19,21)

InChI Key

MUTHJQAWFWDDDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2C)C)O

Origin of Product

United States

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